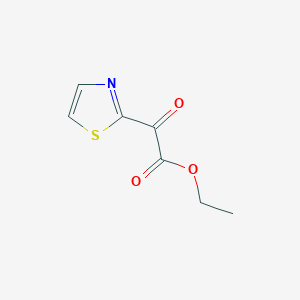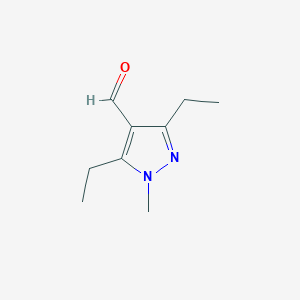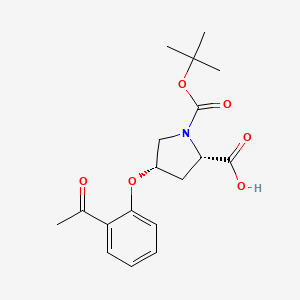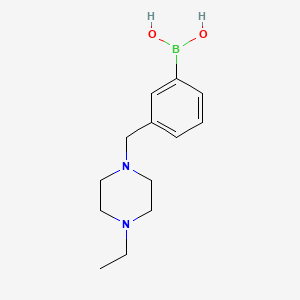
2,4-Dibromo-3-fluoro-6-nitrophenol
Übersicht
Beschreibung
2,4-Dibromo-3-fluoro-6-nitrophenol is a chemical compound belonging to the family of halogenated phenols. It has a CAS Number of 2924-30-3 and a molecular weight of 314.89 .
Molecular Structure Analysis
The linear formula of 2,4-Dibromo-3-fluoro-6-nitrophenol is C6H2Br2FNO3 . The exact molecular structure can be determined using techniques such as X-ray crystallography .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Synthesis Techniques : The synthesis of compounds related to 2,4-Dibromo-3-fluoro-6-nitrophenol, such as 3-Fluoro-4-nitrophenol, has been explored through various chemical processes. For instance, 3-Fluoro-4-nitrophenol was synthesized from 2,4-difluoronitrobenzene using methoxylation and demethylation, achieving a high purity of 99.5% (Zhang Zhi-de, 2011).
- Electron Spin Resonance Studies : Electron spin resonance spectra of anion radicals derived from similar compounds, including 3-fluoro-6-nitrophenol, have been observed, providing insights into the stability and molecular interactions of these radicals (P. Fischer & H. Zimmermann, 1968).
Environmental and Biodegradation Studies
- Toxicity and Degradability in Anaerobic Systems : Research on the toxicity and degradability of nitrophenols, including compounds related to 2,4-Dibromo-3-fluoro-6-nitrophenol, in anaerobic systems has been conducted. These studies provide valuable information on the environmental impact and degradation pathways of such compounds (V. Uberoi & S. Bhattacharya, 1997).
Chemical Reactions and Interactions
- Calix[4]pyrrole–4-nitrophenolate Anion Sensor : A study demonstrated the use of a calix[4]pyrrole–4-nitrophenolate complex as a colorimetric sensor for halide anions. This showcases the potential application of similar nitrophenol compounds in chemical sensing technologies (Philip A. Gale et al., 1999).
Molecular Structure Analysis
- Density Functional Studies : Investigations into the molecular structures and vibrational frequencies of related compounds, such as 2-fluoro-4,6-dinitrophenol, provide insights into the stability and chemical properties of these molecules (A. Abkowicz-Bienko et al., 2000).
Biodegradation Research
- Biodegradation by Specific Microbial Strains : Studies on the biodegradation of related compounds, such as 2,6-dibromo-4-nitrophenol, by specific microbial strains like Cupriavidus sp. have been conducted. This research contributes to understanding the environmental fate and potential bioremediation strategies for nitrophenols (J. Min et al., 2019).
Fluorescent Sensing and Analysis
- Fluorescent Sensing Applications : Research on the development of fluorescent sensing approaches for detecting nitrophenol compounds in solutions using materials like graphitic carbon nitride nanosheets highlights the potential of these compounds in analytical chemistry (Mingcong Rong et al., 2015).
Wirkmechanismus
Target of Action
Nitrophenols, a class of compounds to which 2,4-dibromo-3-fluoro-6-nitrophenol belongs, are known to interact with various biological targets .
Mode of Action
Nitrophenols typically act through electrophilic aromatic substitution . In this process, the nitrophenol compound interacts with its targets, leading to changes in their structure and function .
Biochemical Pathways
Nitrophenols are known to interfere with various biochemical pathways, leading to downstream effects .
Result of Action
Nitrophenols are known to cause various molecular and cellular changes .
Eigenschaften
IUPAC Name |
2,4-dibromo-3-fluoro-6-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2FNO3/c7-2-1-3(10(12)13)6(11)4(8)5(2)9/h1,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXWWMSAGGZRKHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)Br)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40716653 | |
| Record name | 2,4-Dibromo-3-fluoro-6-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40716653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dibromo-3-fluoro-6-nitrophenol | |
CAS RN |
2924-30-3 | |
| Record name | 2,4-Dibromo-3-fluoro-6-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40716653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-Hydroxy-3-oxo-N-(2-(piperazin-1-yl)ethyl)-3,5,6,7-tetrahydropyrido-[3,2,1-ij]quinoline-2-carboxamide dihydrochloride](/img/structure/B1395651.png)





![2-[(Dimethylamino)methyl]-1,3-thiazole-4-carboxylic acid hydrochloride](/img/structure/B1395663.png)


